Plasma Exposure: Kaempferol 3-Glucuronide Achieves Higher and More Sustained Systemic Levels Than Kaempferol Aglycone in Rats
Following oral administration of 200 mg/kg kaempferol to rats, the plasma concentration of the resulting metabolite kaempferol-3-O-glucuronide (K3G) is substantially higher and more prolonged than that of the parent aglycone. The Cmax of K3G is approximately 8-fold higher than that of kaempferol (mean ± SD, n=8), and K3G remains detectable in plasma for a longer duration, demonstrating its role as the primary circulating form [1].
| Evidence Dimension | Plasma Pharmacokinetic Profile (Cmax and time course) |
|---|---|
| Target Compound Data | Kaempferol-3-O-glucuronide: Cmax ≈ 1.2 μg/mL (estimated from published figure) after 200 mg/kg oral kaempferol dose |
| Comparator Or Baseline | Kaempferol aglycone: Cmax ≈ 0.15 μg/mL (estimated from published figure) after same oral dose |
| Quantified Difference | Approximately 8-fold higher Cmax for the glucuronide conjugate |
| Conditions | Sprague-Dawley rats, oral gavage of 200 mg/kg kaempferol, plasma sampling over 24 hours (n=8) |
Why This Matters
This evidence confirms that in vivo, kaempferol-3-glucuronide is the predominant circulating species. For procurement, this justifies its use as the relevant analytical standard for quantifying systemic exposure in pharmacokinetic and bioavailability studies, rather than the aglycone.
- [1] Wang, Y., et al. (2019). Pharmacokinetic profile of kaempferol and kaempferol-3-O-glucuronide after the oral administration (200 mg/kg) or intraperitoneal injection (20 mg/kg) of kaempferol. Acta Pharmacologica Sinica, 40(Suppl), Figure 3. View Source
